N,N-Diethylazetidin-3-amine hydrochloride

Description

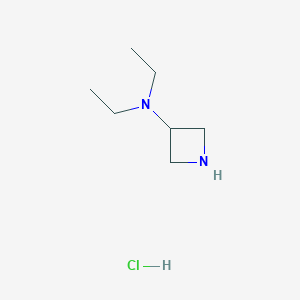

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-3-9(4-2)7-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZYOEKWNCKEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-61-2 | |

| Record name | 3-Azetidinamine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for N,n Diethylazetidin 3 Amine Hydrochloride

Strategies for Azetidine (B1206935) Ring Formation

Ring Closure Reactions

Intramolecular cyclization is a classic and direct method for forming the azetidine ring. This strategy typically involves the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution (SN2) reaction. frontiersin.org A common precursor is a γ-amino alcohol or a γ-haloamine. magtech.com.cn For the synthesis of an azetidine functionalized at the 3-position, a 1,3-disubstituted propane (B168953) derivative is required.

One plausible route begins with a suitably protected 2-substituted-1,3-propanediol. The diol can be converted into a bis-electrophile, such as a bis-triflate or bis-mesylate. Reaction with a primary amine then leads to a double SN2 cyclization to form the azetidine ring. organic-chemistry.org Alternatively, intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), provides a regioselective route to 3-hydroxyazetidines, which can be further functionalized. frontiersin.orgnih.gov

Key Precursors for Ring Closure:

γ-Haloamines: A nitrogen nucleophile displaces a halide on the γ-carbon.

Activated γ-Amino Alcohols: The hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate) prior to intramolecular cyclization. frontiersin.org

Epoxy Amines: Intramolecular ring-opening of an epoxide by a tethered amine offers excellent stereochemical control. frontiersin.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple, readily available starting materials in a single step. mdpi.com While many MCRs produce highly substituted azetidines, certain approaches can be adapted for simpler structures. For instance, the strain-release functionalization of azabicyclobutanes (ABBs) in the presence of multiple reagents can generate diverse azetidine derivatives. thieme-connect.com Another approach involves a [3+1] annulation between a cyclopropane (B1198618) 1,1-diester and an aromatic amine, which proceeds via ring-opening and subsequent C-N bond formation. organic-chemistry.org These methods are particularly valued for their efficiency and atom economy, though they may require more complex starting materials compared to linear ring-closure strategies. nih.govresearchgate.net

Reduction-Based Synthetic Routes

Reduction-based methods provide an alternative pathway to the azetidine core, most commonly starting from an azetidin-2-one (B1220530) (a β-lactam) or an azetidin-3-one (B1332698). Azetidin-2-ones are readily accessible through various methods, including the well-established Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. researchgate.net Once formed, the β-lactam carbonyl group can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Azetidin-3-ones are also valuable precursors. nih.govnih.gov These can be synthesized through methods such as the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov The resulting ketone at the 3-position is then perfectly poised for the subsequent installation of the amino group.

| Method | Precursor Type | Key Reaction | Advantages | Disadvantages |

| Ring Closure | γ-Haloamines, γ-Amino Alcohols | Intramolecular SN2 | Direct, good control | May require multi-step precursor synthesis |

| Multicomponent | Alkynes, Imines, etc. | Cycloaddition | High efficiency, complexity | Often yields highly substituted products |

| Reduction | Azetidin-2-ones, Azetidin-3-ones | Carbonyl Reduction | Readily available precursors | Requires strong, non-selective reducing agents |

Installation of the N,N-Diethylamino Moiety

Once an appropriately functionalized azetidine core is obtained, the next critical step is the introduction of the N,N-diethylamino group at the C-3 position. The most convergent and widely used method for this transformation is reductive amination . chemrxiv.org

This process typically starts with an N-protected azetidin-3-one. The ketone is first reacted with diethylamine (B46881) to form an intermediate enamine or iminium ion in situ. This intermediate is then reduced without isolation by a hydride-based reducing agent to yield the desired tertiary amine. Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), which prevent side reactions and can be removed later in the synthesis.

Common Reducing Agents for Reductive Amination:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) nih.gov

Sodium cyanoborohydride (NaBH₃CN) arkat-usa.org

Borane complexes (e.g., BH₃·THF)

An alternative strategy is the direct nucleophilic displacement of a suitable leaving group at the 3-position. For example, a 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) can be displaced by diethylamine. chemrxiv.org This method is effective but requires the synthesis of a precursor with an activated hydroxyl group.

| Method | Starting Material | Reagents | Key Features |

| Reductive Amination | N-Boc-azetidin-3-one | 1. Diethylamine2. NaBH(OAc)₃ | One-pot procedure, mild conditions, high selectivity |

| Nucleophilic Substitution | 3-OMs-azetidine | Diethylamine, Base | Direct installation |

Salt Formation and Purification Techniques for Hydrochloride Derivates

The final step in the synthesis is the conversion of the free base, N,N-Diethylazetidin-3-amine, into its more stable and often crystalline hydrochloride salt. guidechem.com This is a standard acid-base reaction where the basic amine functional groups are protonated by hydrochloric acid.

The salt formation is typically achieved by dissolving the purified free base in a suitable anhydrous organic solvent, such as diethyl ether, dioxane, or 2-propanol. researchgate.net A solution of anhydrous hydrogen chloride (HCl) in the same or a miscible solvent, or gaseous HCl, is then added. The hydrochloride salt, being ionic, is generally much less soluble in nonpolar organic solvents than its free base counterpart and precipitates out of the solution. guidechem.com

Purification of the resulting salt is most commonly achieved through recrystallization . This involves dissolving the crude salt in a minimum amount of a hot solvent (or solvent mixture) in which it has high solubility and allowing it to cool slowly. As the solution cools, the solubility decreases, and the pure salt crystallizes, leaving impurities behind in the solvent. The choice of solvent is critical; common options include ethanol, isopropanol, or mixtures like ethanol/diethyl ether. researchgate.net The pure crystalline solid is then isolated by filtration, washed with a cold, non-polar solvent to remove residual impurities, and dried under vacuum.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic route to N,N-Diethylazetidin-3-amine hydrochloride depends on a balance of efficiency, precursor availability, cost, and desired purity. Each pathway offers distinct advantages and disadvantages.

Route A (via Azetidin-3-one): This is arguably the most convergent and flexible route. The synthesis and subsequent reductive amination of N-Boc-azetidin-3-one is a high-yielding and well-controlled process. It allows for the late-stage introduction of the diethylamino group, and the use of the Boc protecting group simplifies purification and handling. The primary drawback is the initial synthesis of the azetidin-3-one precursor, which can be multi-stepped. nih.gov

Route B (via Ring Closure): Building the ring with the amino-substituent's precursor already in place (e.g., cyclizing a derivative of 2-(diethylaminomethyl)-1,3-propanediol) can be efficient in terms of step count. However, this approach may suffer from lower yields during the crucial ring-forming step and potential side reactions involving the unprotected tertiary amine. Selectivity can be an issue if other nucleophilic sites are present.

Route C (via β-Lactam Reduction): While the synthesis of β-lactams is well-established, their reduction requires harsh reagents like LiAlH₄. This lack of chemoselectivity can be problematic if other sensitive functional groups are present in the molecule. This route is often less efficient and provides less control compared to the azetidin-3-one pathway.

Chemical Transformations and Reactivity Profiling of N,n Diethylazetidin 3 Amine Hydrochloride

Nucleophilic Reactivity of the Tertiary Amine Functionality

The exocyclic tertiary amine in N,N-Diethylazetidin-3-amine is a nucleophilic center and can readily react with various electrophiles. These reactions typically proceed after the deprotonation of the amine hydrochloride to the free amine.

Alkylation Reactions

Tertiary amines, such as the diethylamino group in the title compound, undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, a type of nucleophilic aliphatic substitution, is generally efficient for tertiary amines as over-alkylation is not a concern. rsc.org The reaction proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The product of such a reaction with N,N-Diethylazetidin-3-amine would be a dicationic species, a quaternary ammonium salt, with positive charges on both the newly formed quaternary ammonium center and the protonated azetidine (B1206935) nitrogen (or a quaternized azetidine nitrogen if the reaction conditions are harsh enough to alkylate it as well).

Table 1: Illustrative Alkylation Reactions of N,N-Diethylazetidin-3-amine (Note: The following examples are illustrative of the expected reactivity of tertiary amines and may not represent experimentally verified outcomes for this specific compound.)

| Alkylating Agent | Product | General Conditions |

| Methyl iodide (CH₃I) | 3-(Diethyl(methyl)ammonio)azetidine-1,1-diium diiodide | Inert solvent (e.g., acetonitrile (B52724), THF), room temperature to mild heating |

| Benzyl (B1604629) bromide (C₆H₅CH₂Br) | 3-(Benzyl(diethyl)ammonio)azetidine-1,1-diium dibromide | Inert solvent (e.g., acetonitrile, THF), room temperature to mild heating |

| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | 3-((2-Ethoxy-2-oxoethyl)diethylammonio)azetidine-1,1-diium dibromide | Inert solvent (e.g., acetonitrile, THF), room temperature to mild heating |

Acylation Reactions

The reaction of tertiary amines with acyl chlorides does not lead to the formation of a stable amide bond, as there are no protons on the nitrogen to be removed. Instead, the tertiary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a highly reactive acylammonium salt. These intermediates are often used in situ as acylating agents for other nucleophiles. The stability of the acylammonium salt depends on the nature of the acyl group and the tertiary amine.

Table 2: Illustrative Acylation Reactions of N,N-Diethylazetidin-3-amine (Note: The following examples are illustrative of the expected reactivity of tertiary amines and may not represent experimentally verified outcomes for this specific compound.)

| Acylating Agent | Intermediate Product | General Conditions |

| Acetyl chloride (CH₃COCl) | 3-(Acetyl(diethyl)ammonio)azetidin-1-ium dichloride | Anhydrous, non-protic solvent (e.g., dichloromethane, THF), often at low temperatures (0 °C to room temperature) |

| Benzoyl chloride (C₆H₅COCl) | 3-(Benzoyl(diethyl)ammonio)azetidin-1-ium dichloride | Anhydrous, non-protic solvent (e.g., dichloromethane, THF), often at low temperatures (0 °C to room temperature) in the presence of a non-nucleophilic base |

Sulfonylation and Carbamoylation Pathways

Similar to acylation, the reaction of tertiary amines with sulfonyl chlorides leads to the formation of sulfonylammonium salts. These are also reactive intermediates. The reaction is initiated by the nucleophilic attack of the tertiary amine on the electrophilic sulfur atom of the sulfonyl chloride.

Carbamoylation of tertiary amines can be achieved through reaction with isocyanates. The nucleophilic nitrogen of the tertiary amine attacks the electrophilic carbonyl carbon of the isocyanate, forming a zwitterionic intermediate which can be considered a carbamoylammonium salt.

Table 3: Illustrative Sulfonylation and Carbamoylation of N,N-Diethylazetidin-3-amine (Note: The following examples are illustrative of the expected reactivity of tertiary amines and may not represent experimentally verified outcomes for this specific compound.)

| Reagent | Intermediate Product | General Conditions |

| p-Toluenesulfonyl chloride (TsCl) | 3-(Diethyl(tosyl)ammonio)azetidin-1-ium dichloride | Anhydrous, non-protic solvent (e.g., dichloromethane), presence of a non-nucleophilic base |

| Phenyl isocyanate (C₆H₅NCO) | 3-(Diethyl(phenylcarbamoyl)ammonio)azetidin-1-ium chloride | Anhydrous, non-protic solvent (e.g., diethyl ether, THF), room temperature |

Reactions Involving the Azetidine Ring System

The azetidine ring is a strained four-membered heterocycle. This ring strain makes it susceptible to ring-opening reactions, particularly when the nitrogen atom is activated, for instance, by protonation (as in the hydrochloride salt) or quaternization.

Ring-Opening Reactions and Mechanistic Studies

The azetidine ring can be opened by nucleophiles, especially when the ring nitrogen is quaternized, forming a more reactive azetidinium ion. The ring-opening of azetidinium salts generally proceeds via an SN2 mechanism, with the nucleophile attacking one of the ring carbons adjacent to the nitrogen, which acts as a good leaving group. In asymmetrically substituted azetidinium ions, the nucleophilic attack typically occurs at the less sterically hindered carbon. nih.gov

Acid-catalyzed ring-opening is also a known reaction pathway for azetidines. The protonated azetidinium ion is more susceptible to nucleophilic attack than the neutral azetidine. The reaction with hydrogen halides, for example, can lead to the formation of γ-haloamines.

Table 4: Illustrative Ring-Opening Reactions of N,N-Diethylazetidin-3-amine Derivatives (Note: The following examples are illustrative of the expected reactivity of azetidinium salts and may not represent experimentally verified outcomes for this specific compound.)

| Reactant (Azetidinium derivative) | Nucleophile | Product | General Conditions |

| 1-Methyl-3-(diethylamino)azetidinium iodide | Iodide (I⁻) | (3-Iodo-2-((diethylamino)methyl)propyl)trimethylammonium iodide | Heating in a suitable solvent |

| N,N-Diethylazetidin-3-amine hydrochloride | Chloride (Cl⁻) | 1-Chloro-2-((diethylamino)methyl)propan-2-aminium chloride | Strong acidic conditions, heating |

| 1-Benzyl-3-(diethylamino)azetidinium bromide | Cyanide (CN⁻) | (3-Benzyl(cyanomethyl)amino)-N,N-diethyl-2-methylpropan-1-aminium bromide | Polar aprotic solvent (e.g., DMF, DMSO) |

Electrophilic Functionalization of the Azetidine Core

Direct electrophilic functionalization of the C-H bonds of the azetidine core is not a common reaction pathway. The ring carbons are not electron-rich and are therefore not highly susceptible to attack by electrophiles. Reactions are much more likely to occur at the nucleophilic nitrogen atom. However, under specific conditions, such as those involving radical intermediates, functionalization of the ring carbons could potentially be achieved. For instance, photoinduced radical cascade strategies have been used for the functionalization of amines at distal positions.

Research in this area for azetidines is limited, and such transformations would likely require specialized reagents and reaction conditions to overcome the inherent lack of reactivity of the azetidine C-H bonds towards electrophiles.

Advanced Derivatization Strategies for N,N-Diethylazetidin-3-amine Hydrochloride

The chemical architecture of N,N-Diethylazetidin-3-amine hydrochloride presents a unique scaffold for advanced derivatization, offering multiple sites for chemical modification. The presence of two distinct tertiary amine centers—the endocyclic azetidine nitrogen and the exocyclic diethylamino group—as well as activated C-H bonds on the azetidine ring, allows for a range of sophisticated chemical transformations. These modifications are crucial for the development of novel chemical entities with tailored properties. This section explores potential advanced derivatization strategies, including the regioselective modification of the nitrogen centers and the functionalization of the azetidine ring's C-H bonds, drawing upon established reactivity principles of analogous azetidine systems.

Regioselective Modification of Nitrogen Centers

The presence of two tertiary nitrogen atoms in N,N-Diethylazetidin-3-amine introduces the challenge and opportunity of regioselective functionalization. The relative nucleophilicity and steric accessibility of the endocyclic azetidine nitrogen versus the exocyclic diethylamino nitrogen will dictate the outcome of reactions such as alkylation and acylation.

In its hydrochloride salt form, one or both nitrogen atoms are protonated. To engage in nucleophilic reactions, the free base form of N,N-Diethylazetidin-3-amine is typically required. The inherent basicity of the two nitrogen centers is a key determinant of their reactivity. Generally, the azetidine nitrogen is part of a strained four-membered ring, which can influence its electronic properties and steric environment.

Quaternization Reactions:

The reaction of tertiary amines with alkyl halides to form quaternary ammonium salts is a fundamental transformation. In the case of N,N-Diethylazetidin-3-amine, selective quaternization at either the azetidine or the diethylamino nitrogen would lead to distinct derivatives. While specific studies on this molecule are not prevalent in the reviewed literature, general principles of amine reactivity suggest that the less sterically hindered and potentially more basic nitrogen would be the primary site of attack. The azetidine nitrogen, being part of the compact four-membered ring, might be more accessible to incoming electrophiles compared to the diethylamino nitrogen, where the ethyl groups could provide some steric shielding.

The table below illustrates the potential outcomes of regioselective quaternization based on the reaction of analogous tertiary amines with alkylating agents.

| Reactant | Alkylating Agent | Potential Product(s) | Controlling Factors |

|---|---|---|---|

| N,N-Diethylazetidin-3-amine | Methyl Iodide (CH₃I) | 1-Methyl-3-(diethylammonio)azetidine Iodide or 3-(Diethyl(methyl)ammonio)azetidine Iodide | Steric hindrance, Nucleophilicity of N-atoms |

| N,N-Diethylazetidin-3-amine | Benzyl Bromide (BnBr) | 1-Benzyl-3-(diethylammonio)azetidine Bromide or 3-(Benzyl(diethyl)ammonio)azetidine Bromide | Steric hindrance, Nucleophilicity of N-atoms |

N-Oxide Formation:

Oxidation of the tertiary nitrogen atoms to their corresponding N-oxides is another avenue for derivatization. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation. The regioselectivity would again be governed by the electronic and steric properties of the two nitrogen centers.

C-H Functionalization and Related Transformations

Direct functionalization of C-H bonds has emerged as a powerful tool in modern organic synthesis for creating molecular complexity from simple precursors. The azetidine ring in N,N-Diethylazetidin-3-amine contains C-H bonds that could be amenable to such transformations, particularly at the positions alpha to the ring nitrogen (C2 and C4) due to the activating effect of the adjacent heteroatom.

Transition metal-catalyzed C-H activation, often directed by a nearby functional group, is a common strategy. In N,N-Diethylazetidin-3-amine, either the azetidine nitrogen itself or the diethylamino group could potentially serve as a directing group to guide a metal catalyst to a specific C-H bond.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed C-H arylation is a well-established method for forming C-C bonds. While no specific examples for N,N-Diethylazetidin-3-amine hydrochloride are documented in the surveyed literature, studies on other N-substituted azetidines demonstrate the feasibility of this approach. For instance, the use of a directing group attached to the azetidine nitrogen can facilitate regioselective arylation at the C2 or C4 position.

The following table summarizes representative examples of palladium-catalyzed C-H functionalization on azetidine-related structures, providing a model for potential transformations of N,N-Diethylazetidin-3-amine.

| Azetidine Substrate Analogue | Catalyst/Reagents | Transformation | Key Findings | Reference |

|---|---|---|---|---|

| N-Picolinamide-substituted triterpenoid (B12794562) with a primary amine precursor to an azetidine | Pd(OAc)₂/CuBr₂/CsOAc, Iodoarenes | C(sp³)-H arylation | Demonstrates the feasibility of Pd-catalyzed C-H arylation on complex molecules containing an azetidine precursor, with selectivity influenced by the directing group. | nih.govbohrium.comresearchgate.netacs.orgacs.org |

| N-Boc-azetidine | Pd(OAc)₂, Ligand, Aryl Halide | Potential for α-arylation | N-Boc protected azetidines are common substrates for developing C-H functionalization methods. | nih.gov |

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts are also highly effective for a variety of C-H activation reactions. nih.govnih.govrsc.org These catalysts can exhibit different reactivity and selectivity profiles compared to palladium. For instance, rhodium-catalyzed carbene or nitrene insertion into C-H bonds alpha to a nitrogen atom is a known method for constructing new C-C or C-N bonds. While direct application to N,N-Diethylazetidin-3-amine has not been reported, the principles suggest that such transformations could be explored. The inherent strain of the azetidine ring might also influence the reactivity in these catalytic cycles. rsc.org

The development of advanced derivatization strategies for N,N-Diethylazetidin-3-amine hydrochloride holds significant potential for the synthesis of novel compounds. While direct experimental data for this specific molecule is limited, the rich chemistry of analogous azetidine derivatives provides a strong foundation for predicting and exploring regioselective modifications of its nitrogen centers and the functionalization of its C-H bonds. Future research in this area would be valuable in unlocking the full synthetic potential of this interesting chemical entity.

Applications in Advanced Organic Synthesis and Materials Science

N,N-Diethylazetidin-3-amine Hydrochloride as a Versatile Intermediate for Complex Molecular Architectures

The inherent ring strain of the azetidine (B1206935) core in N,N-Diethylazetidin-3-amine hydrochloride makes it an attractive intermediate for the synthesis of more complex molecules. This strain can be strategically released to drive reactions that form larger, more intricate structures.

Nitrogen-containing heterocycles are fundamental to medicinal chemistry and materials science. Azetidine derivatives serve as valuable precursors for their synthesis. The reactivity of the azetidine ring allows for ring-opening and ring-expansion reactions, providing pathways to a variety of larger heterocyclic systems. For instance, the nucleophilic nature of the secondary amine within the azetidine ring (once deprotected from its hydrochloride salt form) and the electrophilic nature of the ring carbons allow for reactions with various reagents to construct pyrrolidines, piperidines, and other more complex fused heterocyclic systems.

While direct examples involving N,N-Diethylazetidin-3-amine hydrochloride are not extensively documented, the general principles of azetidine chemistry support its potential in this area. The diethylamino group at the 3-position can also influence the regioselectivity of these ring-opening or expansion reactions, offering a handle for directing the synthesis towards specific isomers.

The development of advanced chemical probes and ligands for biological and catalytic systems often requires scaffolds that provide specific three-dimensional orientations. The rigid structure of the azetidine ring can serve as such a scaffold. By functionalizing the N,N-Diethylazetidin-3-amine hydrochloride, it is conceivable to synthesize novel probes and ligands. The tertiary amine can be a site for further chemical modification or can act as a binding site for metal ions or biological targets. The azetidine nitrogen can also be functionalized to attach fluorophores, affinity tags, or other reporter groups essential for chemical probes.

Role in Catalysis and Ligand Design

Azetidine-containing molecules have been explored as ligands in catalysis. The nitrogen atoms in N,N-Diethylazetidin-3-amine hydrochloride can act as coordinating sites for transition metals, forming catalysts for various organic transformations. The stereochemistry of the azetidine ring can be controlled to create chiral ligands for asymmetric catalysis, a critical area in modern synthetic chemistry.

The rigidity of the azetidine scaffold can lead to enhanced enantioselectivity in catalytic reactions by creating a well-defined chiral pocket around the metal center. While research on ligands derived specifically from N,N-Diethylazetidin-3-amine hydrochloride is not prominent, the broader class of azetidine-based ligands has shown promise in reactions such as cross-coupling and hydrogenation.

Integration into Polymer and Supramolecular Systems

The chemistry of azetidines has also found applications in polymer science. The ring-opening polymerization of azetidine and its derivatives can produce polyamines with interesting properties and functionalities. N,N-Diethylazetidin-3-amine hydrochloride could potentially be used as a monomer or a functional comonomer in such polymerizations. The resulting polymers would feature pendant diethylamino groups, which could be used to tune the polymer's solubility, basicity, and metal-coordinating properties.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-Diethylazetidin-3-amine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

Expected ¹H NMR Spectral Features:

Azetidine (B1206935) Ring Protons: The protons on the four-membered azetidine ring would likely appear as complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling. The proton at the C3 position, adjacent to the diethylamino group, would be expected to resonate at a different chemical shift compared to the protons at the C2 and C4 positions.

Ethyl Group Protons: The diethylamino substituent would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other.

Amine Proton: The proton associated with the hydrochloride salt would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |

| Azetidine C3 | 55-65 | Carbon attached to the nitrogen of the diethylamino group. |

| Azetidine C2 & C4 | 45-55 | Methylene carbons within the strained azetidine ring. |

| N-CH₂ (Ethyl) | 40-50 | Methylene carbons of the ethyl groups. |

| CH₃ (Ethyl) | 10-15 | Methyl carbons of the ethyl groups. |

This interactive table provides predicted chemical shift ranges based on typical values for similar functional groups and structures.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structure of a compound through analysis of its fragmentation patterns. For N,N-Diethylazetidin-3-amine hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) would be suitable to generate the protonated molecular ion [M+H]⁺.

The exact mass of the protonated molecule (C₇H₁₇N₂⁺) would be a key piece of information for confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the molecular formula.

While specific experimental fragmentation data is not available, a predicted fragmentation pattern can be postulated. The most likely fragmentation pathways would involve the cleavage of the azetidine ring and the loss of the ethyl groups.

| Predicted Fragment Ion (m/z) | Possible Structure / Loss |

| 129.1386 | [M+H]⁺ (protonated parent molecule) |

| 114.1151 | Loss of a methyl group (-CH₃) |

| 100.0995 | Loss of an ethyl group (-C₂H₅) |

| 86.0839 | Cleavage of the azetidine ring |

| 72.0684 | Diethylamine (B46881) fragment |

This interactive table presents predicted m/z values for the protonated parent molecule and potential fragments.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of N,N-Diethylazetidin-3-amine hydrochloride and for separating it from any impurities or related substances. Given the polar and basic nature of the compound, several chromatographic modes could be employed.

Reversed-Phase (RP) HPLC/UPLC: This is a common technique, but the high polarity of the analyte can lead to poor retention on traditional C18 columns. To overcome this, several strategies can be used:

Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of the polar amine on the non-polar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and would be a suitable choice for this analyte.

Use of Polar-Embedded or Polar-Endcapped Columns: These types of reversed-phase columns offer improved retention for polar analytes.

A typical mobile phase for the analysis of polar amines often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol.

Chiral HPLC: If the synthesis of N,N-Diethylazetidin-3-amine can result in enantiomers, chiral HPLC would be necessary to separate and quantify them. This would involve the use of a chiral stationary phase (CSP).

| Parameter | Typical Conditions for Polar Amine Analysis |

| Column | HILIC, Polar-Embedded C18, or Chiral Stationary Phase |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium formate) |

| Detection | UV (if chromophore present), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

This interactive table outlines typical starting conditions for the HPLC/UPLC analysis of polar amines like N,N-Diethylazetidin-3-amine hydrochloride.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and can be used to identify the presence of specific functional groups.

Expected IR Spectral Features:

N-H Stretching: A broad absorption band is expected in the region of 2400-3200 cm⁻¹ corresponding to the stretching of the N-H bond in the protonated amine (ammonium salt).

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are anticipated due to the stretching vibrations of the C-H bonds in the azetidine ring and the ethyl groups.

N-H Bending: A band around 1500-1600 cm⁻¹ is characteristic of the N-H bending vibration in ammonium salts.

C-N Stretching: The C-N stretching vibrations would likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Expected Raman Spectral Features: Raman spectroscopy can provide additional structural information. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations.

C-C and C-N Ring Vibrations: The azetidine ring should exhibit characteristic breathing and deformation modes in the low-frequency region of the Raman spectrum.

C-H Stretching: Symmetric and asymmetric C-H stretching vibrations of the alkyl groups would also be visible.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Ammonium) | 2400-3200 | IR |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| N-H Bend (Ammonium) | 1500-1600 | IR |

| C-N Stretch | 1000-1250 | IR, Raman |

This interactive table summarizes the expected key vibrational bands for N,N-Diethylazetidin-3-amine hydrochloride.

Computational and Theoretical Investigations of N,n Diethylazetidin 3 Amine Hydrochloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N,N-Diethylazetidin-3-amine hydrochloride. Such studies would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement.

The protonation of the tertiary amine in the diethylamino group or the azetidine (B1206935) ring nitrogen is a key feature influencing the electronic properties. It is anticipated that the exocyclic nitrogen of the diethylamino group would be the more basic site and thus the primary site of protonation, forming the hydrochloride salt. This protonation would significantly alter the electron distribution throughout the molecule.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting the electropositive region around the ammonium (B1175870) group and any electronegative areas. This provides insight into how the molecule would interact with other polar molecules or ions.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. For the N,N-Diethylazetidin-3-amine cation, the HOMO would likely be localized on the azetidine ring, while the LUMO would be centered around the protonated amino group. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more detailed picture of charge distribution and bonding interactions. The table below illustrates hypothetical results from an NBO analysis, showing the partial atomic charges on key atoms. These charges are critical in predicting sites susceptible to nucleophilic or electrophilic attack.

| Atom | Hypothetical Natural Charge (e) |

| N (azetidine ring) | -0.45 |

| N (diethylamino group) | -0.20 (in the free base) |

| N+ (protonated diethylamino) | +0.15 |

| C3 (attached to N+) | +0.25 |

| H (on N+) | +0.40 |

This interactive table presents hypothetical data derived from typical NBO analyses of similar protonated amines.

Conformational Analysis and Stereochemical Considerations

The four-membered azetidine ring is not planar and can exist in puckered conformations. Furthermore, the diethylamino substituent at the 3-position introduces additional conformational flexibility. A thorough conformational analysis is essential to identify the most stable conformers and understand the energy landscape of the molecule.

Computational methods can be used to perform a systematic search of the potential energy surface. This would involve rotating the bonds associated with the diethylamino group and exploring the puckering of the azetidine ring. The relative energies of the different conformers can then be calculated to determine their populations at a given temperature.

The puckering of the azetidine ring can be described by a puckering amplitude and phase. For 3-substituted azetidines, the substituent can adopt either an axial or an equatorial position relative to the approximate plane of the ring. The relative stability of these conformers is influenced by steric and electronic factors. In the case of N,N-Diethylazetidin-3-amine hydrochloride, the bulky protonated diethylamino group would likely favor an equatorial position to minimize steric hindrance.

The presence of a stereocenter at the C3 position means that N,N-Diethylazetidin-3-amine hydrochloride can exist as a pair of enantiomers (R and S). While computational studies on a single enantiomer are generally sufficient to describe its properties, the interaction with other chiral molecules would necessitate consideration of its specific stereochemistry.

The following table presents a hypothetical summary of a conformational analysis, indicating the relative energies of different conformers.

| Conformer | Azetidine Ring Pucker | Diethylamino Group Orientation | Relative Energy (kcal/mol) |

| 1 | Puckered | Equatorial | 0.00 |

| 2 | Puckered | Axial | 2.50 |

| 3 | Planar (Transition State) | - | 5.80 |

This interactive table showcases illustrative data from a computational conformational analysis.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For N,N-Diethylazetidin-3-amine hydrochloride, a key reaction of interest would be the nucleophilic ring-opening of the azetidinium ion, which is a common reaction for strained heterocyclic cations.

Theoretical studies can map out the entire reaction pathway, identifying the transition states and any intermediates. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. For instance, a nucleophilic attack on one of the carbon atoms of the azetidine ring would lead to ring-opening. DFT calculations can predict whether the attack is more likely to occur at the C2 or C4 position and whether the reaction proceeds via an SN1 or SN2 mechanism. organic-chemistry.org

Factors influencing the regioselectivity of the ring-opening, such as the nature of the nucleophile and the substitution pattern on the ring, can be systematically investigated. organic-chemistry.org The presence of the protonated diethylamino group at C3 would be expected to influence the electron density at the ring carbons, thereby affecting the site of nucleophilic attack.

A hypothetical reaction coordinate diagram for a proposed SN2 ring-opening reaction is shown below. This diagram would be constructed from the calculated energies of the reactants, transition state, and products.

Hypothetical Reaction: Nucleophilic attack by OH- on the azetidinium ring

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | N,N-Diethylazetidin-3-amine cation + OH- | 0.0 |

| Transition State | C-OH bond forming, C-N bond breaking | +15.2 |

| Products | Ring-opened amino alcohol | -25.7 |

This interactive table provides a simplified, hypothetical energy profile for a ring-opening reaction.

Such computational studies not only provide a detailed understanding of the reaction mechanism but can also guide the design of new synthetic routes and predict the products of unknown reactions.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT, it is possible to calculate the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental shifts can often be explained by conformational changes or solvent effects. researchgate.net

The following table provides hypothetical ¹³C NMR chemical shifts for N,N-Diethylazetidin-3-amine hydrochloride, calculated using the GIAO-DFT method.

| Carbon Atom | Hypothetical Calculated Chemical Shift (ppm) |

| C2 (azetidine) | 55.2 |

| C3 (azetidine) | 62.8 |

| C4 (azetidine) | 55.2 |

| CH₂ (ethyl) | 48.5 |

| CH₃ (ethyl) | 12.1 |

This interactive table presents illustrative predicted ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific molecular motion (e.g., N-H stretch, C-H bend). This is particularly useful for identifying characteristic functional groups. For N,N-Diethylazetidin-3-amine hydrochloride, the N-H stretching frequency of the ammonium group and the vibrational modes of the azetidine ring would be of particular interest.

The combination of these computational techniques provides a comprehensive theoretical framework for understanding the chemical and physical properties of N,N-Diethylazetidin-3-amine hydrochloride, offering valuable insights that complement and guide experimental studies.

Future Directions and Emerging Research Avenues for N,n Diethylazetidin 3 Amine Hydrochloride

Sustainable and Green Synthesis Strategies

Catalytic Innovations: The development of novel catalytic systems will be crucial. This includes exploring earth-abundant metal catalysts to replace precious metals in reactions such as C-N bond formation and C-H functionalization for the synthesis and derivatization of the azetidine (B1206935) core. frontiersin.orgmagtech.com.cnorganic-chemistry.org Lanthanide triflates, for instance, have shown promise in promoting regioselective intramolecular aminolysis of epoxy amines to yield azetidines, a strategy that could be adapted for N,N-Diethylazetidin-3-amine hydrochloride synthesis. frontiersin.org

Flow Chemistry: Continuous flow synthesis offers a safer, more scalable, and sustainable alternative to traditional batch processing for constructing and functionalizing azetidine rings. uniba.itacs.orgacs.orguniba.itnih.gov The precise control over reaction parameters in flow reactors can lead to higher yields and purities. Future work could focus on developing a continuous flow process for the synthesis of N,N-Diethylazetidin-3-amine hydrochloride, potentially starting from readily available precursors.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, have been shown to catalyze the enantioselective ring expansion of aziridines to form azetidines. researchgate.netchemrxiv.orgthieme-connect.com This biocatalytic approach could be investigated for the asymmetric synthesis of derivatives of N,N-Diethylazetidin-3-amine hydrochloride, providing access to chiral building blocks. Furthermore, whole-cell biocatalysts have been utilized for the efficient and enantioselective transformation of racemic azetidine-2-carbonitriles. nih.gov

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Potential Advantages for N,N-Diethylazetidin-3-amine hydrochloride Synthesis | Key Research Focus |

|---|---|---|

| Novel Catalysis | Reduced reliance on precious metals, milder reaction conditions, high atom economy. | Development of earth-abundant metal catalysts; exploration of lanthanide-based catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility; precise control over reaction parameters. | Optimization of reaction conditions in a continuous flow setup; integration of in-line purification. |

| Biocatalysis | High enantioselectivity, use of renewable resources, mild reaction conditions. | Engineering of specific enzymes for the synthesis of the target molecule or its chiral derivatives. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain of the azetidine nucleus imparts unique reactivity that can be harnessed for novel chemical transformations. Future research will likely focus on leveraging this reactivity to access new chemical space and develop innovative synthetic methodologies.

Ring-Opening Reactions: The selective opening of the azetidine ring can provide access to a variety of functionalized acyclic amines. Tertiary amines have been shown to catalyze the ring-opening of epoxides, and similar principles could be explored for the controlled ring-opening of N,N-Diethylazetidin-3-amine hydrochloride with various nucleophiles. researchgate.netrsc.orgrsc.org This could lead to the synthesis of novel diamine scaffolds with potential applications in materials science and pharmacology.

Strain-Release Driven Reactions: The strain energy of the azetidine ring can be a driving force for multicomponent reactions, allowing for the rapid construction of complex molecular architectures. nih.govnih.gov Future studies could investigate the participation of N,N-Diethylazetidin-3-amine hydrochloride in strain-release-driven cycloadditions or rearrangements to generate diverse libraries of functionalized molecules.

Functionalization: Developing new methods for the selective functionalization of the azetidine ring at various positions is a key area for future research. This could involve late-stage C-H functionalization to introduce new substituents without the need for pre-functionalized starting materials. rsc.org Additionally, the amino group of N,N-Diethylazetidin-3-amine hydrochloride provides a handle for further derivatization, for example, through reactions with electrophiles to create a wide range of analogs. researchgate.netnih.gov

High-Throughput Synthesis and Automation Integration

The demand for large and diverse compound libraries for drug discovery and chemical biology has driven the development of high-throughput synthesis and automation platforms.

Automated Synthesis: The integration of automated synthesis platforms can significantly accelerate the synthesis and screening of derivatives of N,N-Diethylazetidin-3-amine hydrochloride. These systems can perform reactions, purifications, and analyses with minimal human intervention, enabling the rapid exploration of structure-activity relationships.

Library Synthesis: The development of robust and versatile synthetic routes amenable to parallel synthesis is essential for creating libraries of N,N-Diethylazetidin-3-amine hydrochloride analogs. This could involve solid-phase synthesis techniques or the use of modular building blocks that can be easily combined to generate a wide range of compounds.

Table 2: Enabling Technologies for Accelerated Discovery

| Technology | Application to N,N-Diethylazetidin-3-amine hydrochloride Research | Potential Impact |

|---|---|---|

| High-Throughput Synthesis | Rapid generation of analog libraries for screening. | Accelerated identification of lead compounds with desired biological activities. |

| Laboratory Automation | Automated reaction optimization, purification, and analysis. | Increased efficiency and reproducibility of synthetic procedures. |

Advanced Applications in Bioorganic Chemistry and Chemical Biology Tools

The unique physicochemical properties of the azetidine scaffold make it an attractive component for the design of sophisticated tools for chemical biology and bioorganic chemistry.

Fluorescent Probes: The incorporation of azetidine rings into fluorophore scaffolds has been shown to enhance their photophysical properties, such as quantum yield and photostability, while maintaining cell permeability. nih.govnih.govgoogle.comacs.orgyoutube.com Future research could explore the use of N,N-Diethylazetidin-3-amine hydrochloride as a building block for the development of novel fluorescent probes for imaging biological processes in living cells. The diethylamino group could be further modified to tune the spectral properties or to introduce specific functionalities for targeting particular cellular components.

Peptidomimetics and Scaffolds for Drug Discovery: The rigid structure of the azetidine ring can be used to constrain the conformation of peptides and other bioactive molecules, which can lead to improved binding affinity and selectivity for their biological targets. The 3-aminoazetidine unit has been introduced as a turn-inducing element in cyclic peptides. nih.gov N,N-Diethylazetidin-3-amine hydrochloride could serve as a valuable scaffold for the design of new peptidomimetics and small molecule inhibitors of protein-protein interactions.

Chemical Probes for Target Identification: By attaching reactive groups or reporter tags to the N,N-Diethylazetidin-3-amine hydrochloride scaffold, it could be converted into a chemical probe for activity-based protein profiling or for the identification of novel drug targets.

Concluding Remarks

While direct research on N,N-Diethylazetidin-3-amine hydrochloride is currently limited, the broader field of azetidine chemistry provides a clear roadmap for future investigations. By embracing sustainable synthesis, exploring novel reactivity, leveraging automation, and designing innovative chemical biology tools, the full potential of this intriguing molecule can be unlocked, paving the way for new discoveries in both chemistry and biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.